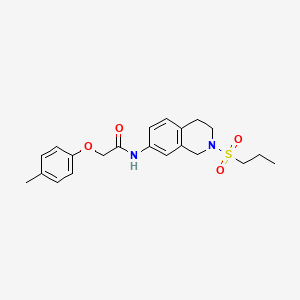

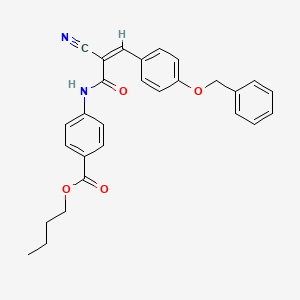

![molecular formula C9H7F3N4S B2974843 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea CAS No. 2377034-45-0](/img/structure/B2974843.png)

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea” is a chemical compound with the CAS Number: 2377034-45-0 . It has a molecular weight of 260.24 . The IUPAC name for this compound is 1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)thiourea .

Synthesis Analysis

The synthesis of compounds similar to “[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea” often involves the use of a light-activated diazirine . For example, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N4S/c10-9(11,12)8(15-16-8)5-1-3-6(4-2-5)14-7(13)17/h1-4H,(H3,13,14,17) .Physical And Chemical Properties Analysis

“[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea” is a solid at 20°C .Applications De Recherche Scientifique

Photoaffinity Labeling in Biological Studies

EN300-7456523: is utilized in photoaffinity labeling, a method to study biological molecules’ interactions. The compound’s diazirine group can be activated by UV light, forming a reactive carbene that covalently binds to nearby amino acids in proteins . This technique helps in mapping binding sites and understanding molecular interactions within cells.

Synthesis of Heteroaromatic Compounds

The compound serves as a building block in synthesizing heteroaromatic compounds, which are pivotal in developing new materials and drugs . Its incorporation into polymers can improve mechanical strength and corrosion resistance, making it valuable in materials science.

Creation of Electric and Polymer Devices

In materials science, EN300-7456523 is used to create novel electric and polymer devices. The diazirine group allows for photocrosslinking, which is essential for making polymer networks into functional materials, thereby increasing thermal stability and shock resistance .

Medicinal Chemistry Applications

In medicinal chemistry, EN300-7456523 is used to elucidate interactions between bioactive compounds and biomolecules. This is crucial for understanding the mechanisms of action of drugs and for the discovery of new therapeutic agents .

Chemical Probe Synthesis

This compound is also a trifunctional building block used for chemical probe synthesis. It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle, which are instrumental in creating probes for biological research .

Photoreactive Studies

EN300-7456523: contains photoreactive groups that are valuable in comprehensive analysis of ligand-biomolecule interactions. The ability to introduce photophores into ligands makes it an attractive tool for studying complex biological systems .

Mécanisme D'action

Target of Action

It’s known that this compound is used for chemical probe synthesis . It’s a trifunctional building block containing a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of EN300-7456523 involves UV light-induced covalent modification of a biological target . The diazirine group in the compound is activated by UV light, which then forms a highly reactive carbene. This carbene can form a covalent bond with a nearby molecule, typically a protein in the target cell . This allows the compound to bind to its target and exert its effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7456523. For instance, the presence of UV light is necessary for the activation of the diazirine group in the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its ability to bind to its targets.

Orientations Futures

Propriétés

IUPAC Name |

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4S/c10-9(11,12)8(15-16-8)5-1-3-6(4-2-5)14-7(13)17/h1-4H,(H3,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQGOYHQYPBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)

![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)

![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)

![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)